molecular formula C23H16ClFN2O2S B2515220 3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894539-72-1

3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Katalognummer: B2515220
CAS-Nummer: 894539-72-1
Molekulargewicht: 438.9
InChI-Schlüssel: DICZTTVXQVZYQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic indole-thiazolidine hybrid characterized by a 3-chlorophenyl substituent at the 3' position and a 3-fluorobenzyl group at the N1 position of the indole ring. Its molecular formula is C23H16ClFN2O2S, with a molecular weight of approximately 420.91 g/mol (estimated from analogs in ).

Eigenschaften

IUPAC Name

3-(3-chlorophenyl)-1'-[(3-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2S/c24-16-6-4-8-18(12-16)27-21(28)14-30-23(27)19-9-1-2-10-20(19)26(22(23)29)13-15-5-3-7-17(25)11-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICZTTVXQVZYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Synthesis

The compound is characterized by a spirocyclic structure that incorporates an indole moiety and a thiazolidine ring. The presence of halogenated phenyl groups (chlorine and fluorine) suggests potential interactions with biological targets, enhancing its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Specific methods may vary, but they generally follow pathways similar to those described for related indole and thiazolidine derivatives.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing thiazolidine rings have shown activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 625 µg/ml to >5000 µg/ml against these pathogens .

Anti-inflammatory Properties

Compounds similar to 3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione have been evaluated for anti-inflammatory activity. For example, certain thiazolidine derivatives have shown significant inhibition of edema in animal models, indicating their potential as anti-inflammatory agents .

Antiviral Activity

Some thiazolidine derivatives have been tested for antiviral properties against HIV. However, results have been mixed; while some compounds demonstrated moderate activity (IC50 values around 12.1 µM), others were ineffective at subtoxic concentrations . This suggests that further optimization of the chemical structure may be necessary to enhance antiviral efficacy.

Cytotoxicity

Evaluating the cytotoxic effects of this compound is crucial for determining its safety profile. Preliminary studies on related compounds suggest varying degrees of cytotoxicity depending on the specific functional groups present. For instance, some derivatives show selective toxicity towards cancer cell lines while sparing normal cells .

Case Studies and Research Findings

Several studies have examined the biological activity of compounds structurally related to 3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione:

  • Study on Antimicrobial Activity : A study conducted on a series of thiazolidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds had MIC values lower than 1000 µg/ml against MRSA strains .
  • Anti-inflammatory Study : Another research effort focused on the anti-inflammatory effects of thiazolidine derivatives in a carrageenan-induced paw edema model in rats. Several compounds exhibited over 50% inhibition of edema at doses comparable to standard anti-inflammatory drugs like indomethacin .
  • Antiviral Screening : A recent investigation into the antiviral potential of related compounds showed that while some displayed promising activity against HIV strains in vitro, structural modifications were required to improve selectivity and potency .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs differ in substituents on the aromatic rings, impacting electronic properties, steric bulk, and bioavailability. Below is a comparative analysis:

Compound Name R1 (3' Position) R2 (N1 Position) Molecular Weight (g/mol) Key Physical/Chemical Properties References
Target Compound 3-Chlorophenyl 3-Fluorophenylmethyl ~420.91 Not specified
1-Benzyl-3'-(3-fluorophenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 3-Fluorophenyl Benzyl 404.46 logP: 4.35; Polar Surface Area: 31.04 Ų
3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione 4-Chlorophenyl 3-Methoxyphenylmethyl 450.90 Not specified
1-(2,4-Dichlorobenzyl)-3'-(3,4-dichlorophenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione 3,4-Dichlorophenyl 2,4-Dichlorobenzyl 524.25 Higher logP due to increased halogenation
3'-(3-Fluoro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl] analog 3-Fluoro-4-methylphenyl 3-Methoxyphenylmethyl 448.50 Not specified
Key Observations:
  • Methoxy Groups : The 3-methoxyphenylmethyl substituent () introduces electron-donating effects, which may alter metabolic stability compared to halogenated analogs.
  • Steric Bulk : Dichlorinated derivatives () exhibit higher molecular weights and steric hindrance, possibly affecting target binding.

Spectral and Analytical Data

  • IR Spectroscopy : Strong absorption bands at ~1680–1710 cm⁻¹ (C=O stretching) and ~1200–1300 cm⁻¹ (C-S) are consistent across analogs ().
  • NMR Spectroscopy: Protons adjacent to the spiro carbon (e.g., CH2 in thiazolidinone) resonate at δ 2.3–2.6 ppm (). Aromatic protons show splitting patterns dependent on substituents (e.g., δ 7.5–8.1 ppm for chlorophenyl groups in ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.